p-Hydroxyphenyl propanoate
Overview
Description
p-Hydroxyphenyl propanoate: It is a white to off-white crystalline powder that is slightly soluble in water but soluble in organic solvents such as ethanol and methanol . This compound is known for its various applications in the fields of chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of p-Hydroxyphenyl propanoate is the enzyme 3-(3-hydroxyphenyl)propanoate hydroxylase . This enzyme catalyzes the chemical reaction involving 3-(3-hydroxyphenyl)propanoate . It plays a crucial role in the metabolic processes of the compound.
Mode of Action
This compound interacts with its target enzyme, 3-(3-hydroxyphenyl)propanoate hydroxylase, to undergo a series of chemical reactions . The interaction results in the hydroxylation of the compound, leading to the formation of 3-(2,3-dihydroxyphenyl)propanoate .
Biochemical Pathways
The compound is involved in the phenylpropanoid biosynthesis pathway . This pathway is responsible for the production of a wide range of organic compounds such as lignins, flavanols, isoflavanoids, anthocyanins, and stilbenes . These compounds play important roles in plant defense and structural support .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. It is known that the compound is soluble in chloroform and methanol , which may influence its absorption and distribution in biological systems.
Result of Action
The action of this compound leads to the formation of 3-(2,3-dihydroxyphenyl)propanoate This transformation is part of the metabolic processes involving the compound
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in the context of biodegradable polyesters, the compound’s degradation can be influenced by the presence of microorganisms such as bacteria, fungi, or algae found in the environment . The presence of easily hydrolyzable bonds in the compound’s structure can facilitate its degradation in a relatively short time under the action of these microorganisms .
Biochemical Analysis
Biochemical Properties
p-Hydroxyphenyl Propanoate interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to be involved in the phenylpropanoid metabolism pathway . This pathway is crucial for the biosynthesis of a wide range of organic compounds such as lignins, flavanols, isoflavanoids, anthocyanins, and stilbenes .
Cellular Effects
This compound can influence cell function and cellular processes. For example, it has been found to modulate plant growth and root system architecture (RSA) by inhibiting primary root elongation and promoting lateral root formation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been reported to elevate the levels of auxin expression and signaling, thereby influencing plant growth . It also induces an increase in auxin levels by up-regulating auxin biosynthesis, altering the expression of auxin carriers, and promoting the degradation of the auxin/indole-3-acetic acid family of transcriptional repressors .
Metabolic Pathways
This compound is involved in the phenylpropanoid metabolism pathway . This pathway serves as the starting point for the biosynthesis of a wide range of organic compounds such as lignins, flavanols, isoflavanoids, anthocyanins, and stilbenes .
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Phenol and Acrylonitrile: Phenol reacts with acrylonitrile to form p-hydroxyphenylacrylonitrile, which is then hydrolyzed to produce p-hydroxyphenyl propanoate.
From p-Hydroxybenzaldehyde: p-Hydroxybenzaldehyde undergoes a Perkin reaction with acetic anhydride in the presence of sodium acetate to form p-hydroxycinnamic acid, which is then hydrogenated to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the above synthetic routes, with optimization for yield and purity. The use of catalysts and controlled reaction conditions ensures efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p-Hydroxyphenyl propanoate can undergo oxidation reactions to form corresponding quinones or carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The hydroxyl group can participate in various substitution reactions, such as esterification and etherification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Acid chlorides or anhydrides are used for esterification, while alkyl halides are used for etherification.
Major Products:
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Esters or ethers.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of various organic compounds.
- Acts as a precursor for the synthesis of polymers and resins .
Biology:
Medicine:
- Investigated for its potential anticancer and antioxidant properties .
- Used as an intermediate in the synthesis of pharmaceuticals .
Industry:
Comparison with Similar Compounds
p-Hydroxybenzoic acid: Similar structure but with a carboxyl group directly attached to the benzene ring.
p-Hydroxycinnamic acid: Contains a double bond between the benzene ring and the carboxyl group.
p-Hydroxyphenylacetic acid: Has a shorter carbon chain between the benzene ring and the carboxyl group.
Uniqueness: p-Hydroxyphenyl propanoate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its ability to modulate plant growth and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
IUPAC Name |
(4-hydroxyphenyl) propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-2-9(11)12-8-5-3-7(10)4-6-8/h3-6,10H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CICLCIIIUOCDBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201308223 | |
Record name | 1,4-Benzenediol, 1-propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201308223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3233-34-9 | |
Record name | 1,4-Benzenediol, 1-propanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3233-34-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Benzenediol, 1-propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201308223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.